![molecular formula C15H11ClFNO4S B2864431 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid CAS No. 1118800-29-5](/img/structure/B2864431.png)

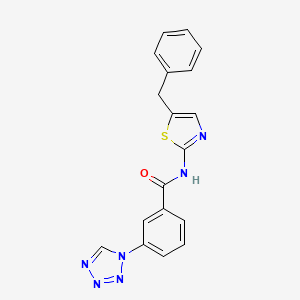

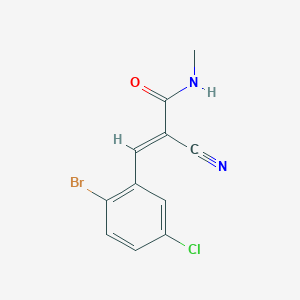

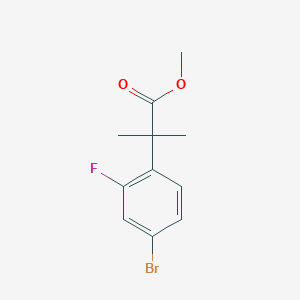

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid, commonly known as CFTR-Inhibitor-172, is a chemical compound that is widely used in scientific research. This compound is primarily used to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water across cell membranes in various tissues.

Scientific Research Applications

Fluorescent Molecular Probes

2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid shows potential in the development of fluorescent molecular probes. These probes are based on a "push-pull" electron transfer system, exhibiting strong solvent-dependent fluorescence correlated with solvent polarity. They can be used to study various biological events and processes due to their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Inhibition of Carbonic Anhydrase

Research shows that certain halogenated sulfonamides, including derivatives of 2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid, act as potent inhibitors of carbonic anhydrase IX, a tumor-associated isozyme. These compounds have been suggested as potential antitumor agents due to their selective inhibition profile, which differs significantly from other isozymes (Ilies et al., 2003).

Enhancing Conductivity in Organic Electronics

This compound plays a role in enhancing the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a material used in organic solar cells. The modification by compounds like 2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid significantly improves the material's conductivity, which is critical for developing high-efficiency organic solar cell devices (Tan et al., 2016).

Proton Exchange Membranes in Fuel Cells

This compound has been used in synthesizing multiblock copolymers, which form part of proton exchange membranes. These membranes are significant for their role in fuel cells, especially considering their water absorption and proton conductivity properties. The synthesis and characterization of these multiblock copolymers highlight their potential in this field (Ghassemi et al., 2004).

Antiviral Activity

Derivatives of this compound have shown potential in antiviral applications. For instance, sulfonamide derivatives synthesized from 2-[[[E-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid exhibited anti-tobacco mosaic virus activity, indicating their potential use in managing viral infections (Chen et al., 2010).

properties

IUPAC Name |

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO4S/c16-11-3-1-10(2-4-11)7-8-23(21,22)18-14-6-5-12(17)9-13(14)15(19)20/h1-9,18H,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRDVGXBCPMKE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chlorophenyl)ethenesulfonamido]-5-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)

![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)